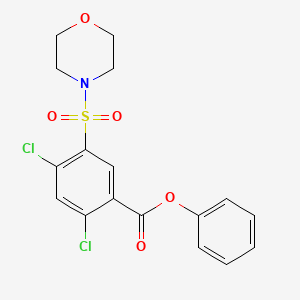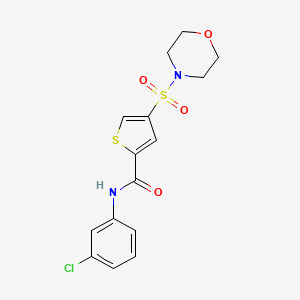![molecular formula C14H8ClF3N2O3 B4403949 N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4403949.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide
Overview
Description
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide, also known as CTNB, is a chemical compound that has been extensively used in scientific research. CTNB is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide has been extensively used in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit CK2 activity in vitro and in vivo, and it has been used to study the role of CK2 in various cellular processes.
Mechanism of Action
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. By inhibiting CK2, this compound can modulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to modulate various cellular processes such as cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential anti-cancer agent. This compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide is a potent inhibitor of CK2, and it has been extensively used in scientific research. However, there are some limitations to its use. This compound can be toxic to cells at high concentrations, and it can also inhibit other kinases besides CK2. Therefore, it is important to use appropriate controls and concentrations when using this compound in lab experiments.
Future Directions
There are several future directions for the use of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide in scientific research. One direction is to study the role of CK2 in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been proposed as a potential anti-cancer agent, and it may also have therapeutic potential in other diseases. Another direction is to develop more potent and selective inhibitors of CK2 that can be used in clinical settings. This compound has provided a valuable tool for studying the role of CK2 in cellular processes, and it may lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, this compound is a potent inhibitor of CK2 that has been extensively used in scientific research. This compound has provided a valuable tool for studying the role of CK2 in various cellular processes, and it may lead to the development of new therapies for various diseases. However, it is important to use appropriate controls and concentrations when using this compound in lab experiments, and further research is needed to fully understand its potential therapeutic applications.
properties
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-11-7-9(14(16,17)18)3-6-12(11)19-13(21)8-1-4-10(5-2-8)20(22)23/h1-7H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUYWFJSPZDYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4403884.png)
![4-[2-(4-isopropoxyphenoxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4403891.png)
![N-{[(5-iodo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B4403902.png)
![2-[(5-chloro-2-methoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4403903.png)
![4-{[(2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403908.png)
![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4403919.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4403929.png)
![1-[3-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4403941.png)
![ethyl 1-{4-[(ethylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4403959.png)
![3-{[(2,4-difluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403978.png)
![4-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl propionate](/img/structure/B4403979.png)